REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:19][OH:20]>C(O)(C)C>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([C:2](=[N:19][OH:20])[CH3:1])[CH:9]=[CH:8][CH:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to about 28° C.
|
Type
|
FILTRATION
|
Details
|
filtered the separated solid
|
Type
|
WASH
|
Details
|
washed with 100 ml of isopropyl alcohol
|
Type
|
DISTILLATION
|
Details
|
The resulting filterate was distilled under vacuum at about 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |